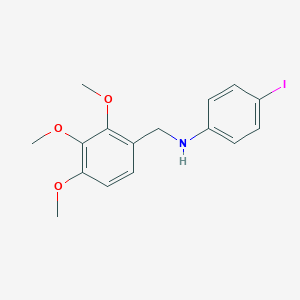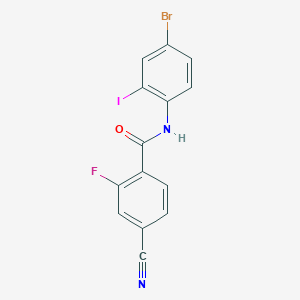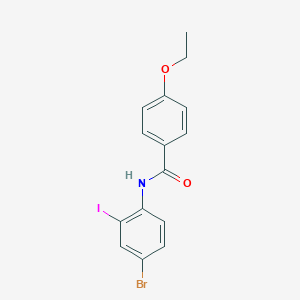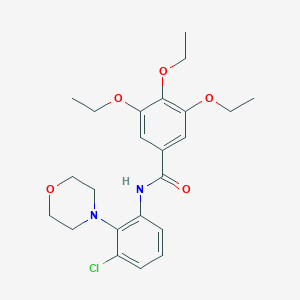
N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine is an organic compound that belongs to the class of aniline derivatives It features an iodine atom attached to the benzene ring and a trimethoxybenzyl group attached to the nitrogen atom of the aniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield various products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted anilines.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of iodine-containing compounds on biological systems.
Mecanismo De Acción
The mechanism of action of N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine is not well-documented. like other aniline derivatives, it may interact with various molecular targets, such as enzymes and receptors, through its functional groups. The iodine atom and the trimethoxybenzyl group may play roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-iodoaniline: Similar in structure but lacks the trimethoxybenzyl group.
2-iodoaniline: An isomer with the iodine atom in a different position.
4-iodo-N-(3,4,5-trimethoxybenzyl)aniline: A closely related compound with a different substitution pattern on the benzyl group.
Uniqueness
N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine is unique due to the presence of both the iodine atom and the trimethoxybenzyl group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H18INO3 |
|---|---|
Peso molecular |
399.22 g/mol |
Nombre IUPAC |
4-iodo-N-[(2,3,4-trimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C16H18INO3/c1-19-14-9-4-11(15(20-2)16(14)21-3)10-18-13-7-5-12(17)6-8-13/h4-9,18H,10H2,1-3H3 |
Clave InChI |
HJKYMYWHUYALMY-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CNC2=CC=C(C=C2)I)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)CNC2=CC=C(C=C2)I)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B283189.png)
![2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B283190.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B283195.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283201.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283204.png)
![2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE](/img/structure/B283205.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283206.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)



![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
